((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate

Description

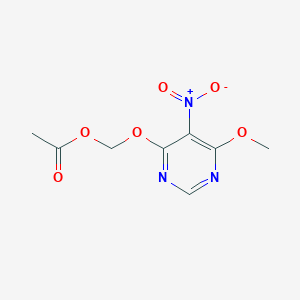

((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate is a pyrimidine derivative characterized by a methoxy group at position 6, a nitro group at position 5, and an acetoxymethoxy substituent at position 4 of the pyrimidine ring (Figure 1). The nitro group imparts electron-withdrawing properties, which may influence reactivity and stability, while the acetoxymethoxy group introduces ester functionality, enabling hydrolytic susceptibility or further derivatization.

Properties

Molecular Formula |

C8H9N3O6 |

|---|---|

Molecular Weight |

243.17 g/mol |

IUPAC Name |

(6-methoxy-5-nitropyrimidin-4-yl)oxymethyl acetate |

InChI |

InChI=1S/C8H9N3O6/c1-5(12)16-4-17-8-6(11(13)14)7(15-2)9-3-10-8/h3H,4H2,1-2H3 |

InChI Key |

BRHLQHKQRVEESG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC1=NC=NC(=C1[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-5-nitropyrimidine.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Nitration: Using controlled nitration conditions to ensure high yield and purity.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

General Chemical Reactions of Pyrimidine Derivatives

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and condensation reactions. The presence of a nitro group typically increases the electron-withdrawing effect, making the ring more susceptible to nucleophilic attack.

Electrophilic Substitution Reactions

These are less common for pyrimidines due to their electron-deficient nature, but they can occur under certain conditions, especially if the pyrimidine is activated by electron-donating groups.

Condensation Reactions

Pyrimidine derivatives can participate in condensation reactions, especially with aldehydes or ketones, forming new heterocyclic compounds. The methoxy group could potentially participate in such reactions if activated appropriately.

Potential Reactions of "((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate"

Given the structure, potential reactions could include:

-

Hydrolysis : The ester linkage in the acetate group could be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and carboxylic acid.

-

Reduction of the Nitro Group : The nitro group could be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

-

Nucleophilic Substitution on the Pyrimidine Ring : If a suitable leaving group were introduced, nucleophilic substitution could occur.

Data Tables for Related Compounds

Since specific data for "this compound" is not available, we can look at related compounds for insights:

Research Findings and Implications

Research on pyrimidine derivatives highlights their importance in drug discovery and synthesis. Compounds with similar structures have shown potential as antimicrobial and anticancer agents . Understanding the chemical reactions of these compounds is crucial for developing new therapeutic agents.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate, as antimicrobial agents. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For instance, a study demonstrated that certain pyrimidine derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against these pathogens, suggesting a promising avenue for further development as antibacterial drugs .

Anticancer Properties

Pyrimidine-based compounds have also been explored for their anticancer properties. The compound has been implicated in the synthesis of drugs targeting various cancers, including breast and lung cancers. In particular, derivatives of pyrimidines have shown selective inhibition of cancer cell lines, suggesting their potential as therapeutic agents .

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine precursors. Notably, the compound serves as an intermediate in the synthesis of more complex molecules used in drug formulations. For example, the synthesis pathway may involve the reaction of 6-methoxy-5-nitropyrimidine with acetic anhydride or other acetylating agents to yield the acetate derivative .

Case Study: Synthesis of Nilotinib

In a related study on the synthesis of nilotinib, a well-known anticancer drug, intermediates similar to this compound were utilized to enhance the efficiency of drug production . This highlights the compound's role as a key building block in pharmaceutical chemistry.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrimidine derivatives. Research indicates that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, substituents like methoxy and nitro groups can enhance solubility and bioavailability, which are critical for drug efficacy .

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Structure | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| Compound A | Structure | 0.25 | MRSA |

| Compound B | Structure | 0.5 | VRE |

| This compound | Structure | TBD | TBD |

Mechanism of Action

The mechanism by which ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets through its functional groups:

Methoxy Group: Can participate in hydrogen bonding and van der Waals interactions.

Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.

Acetate Group: Can be hydrolyzed to release active species in situ.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine Derivatives

Key Observations:

Substituent Diversity: The target compound’s nitro group distinguishes it from cyano- or oxo-substituted derivatives (e.g., 5a, 5b), which are associated with antibacterial activity . The acetoxymethoxy group at position 4 introduces ester functionality, contrasting with thioethers (e.g., 5a, 5b) or benzyloxy groups (e.g., compound). This group may confer hydrolytic lability, enabling prodrug strategies or controlled release .

Synthetic Yields :

- Derivatives with bulkier substituents (e.g., 5h, 50% yield) often exhibit lower yields compared to simpler esters (e.g., 5e, 87%), suggesting steric hindrance during synthesis . The target compound’s synthesis may face similar challenges due to its nitro and acetoxymethoxy groups.

The target compound’s nitro group may reduce melting points relative to cyano derivatives due to decreased crystal packing efficiency.

Reactivity and Functional Group Interactions

- Acetoxymethoxy Group : This ester is prone to hydrolysis under acidic or basic conditions, unlike stable thioethers (e.g., 5a–5i), which require harsher conditions for cleavage .

Biological Activity

The compound ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as CHNO. The structure features a pyrimidine ring substituted with a methoxy group and a nitro group, which are known to contribute to the compound's reactivity and biological properties.

Research indicates that compounds containing pyrimidine rings exhibit various biological activities, including:

- Antioxidant Activity : Pyrimidine derivatives have been shown to scavenge free radicals, thus protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

- Antimicrobial Activity : Some studies have suggested that similar compounds possess antimicrobial properties against various bacterial strains, potentially through interference with bacterial DNA synthesis or cell wall integrity .

Antioxidant Studies

A series of experiments evaluated the antioxidant capacity of this compound. The compound was tested against reactive oxygen species (ROS) in vitro using human lens epithelial cells. Results demonstrated a significant reduction in cell viability loss induced by hydrogen peroxide, indicating protective effects against oxidative stress .

Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones, suggesting that the compound could be developed into an antimicrobial agent .

Case Studies

- Neuroprotective Effects :

-

Antibacterial Efficacy :

- Another case study focused on the antibacterial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent .

Data Table: Summary of Biological Activities

| Activity Type | Assessed Effect | Result |

|---|---|---|

| Antioxidant | Cell viability protection | Significant increase in viability |

| Antimicrobial | Inhibition against bacteria | Notable inhibition zones observed |

| Neuroprotection | Reduction in oxidative damage | Improved survival rates in neuronal cells |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate, and how can regioselectivity be controlled during nitration?

- Methodological Answer : The synthesis of nitro-substituted pyrimidines often involves sequential functionalization. For nitration, regioselectivity can be influenced by steric and electronic factors. A two-step approach using a protected pyrimidine core (e.g., methoxy-protected intermediates) followed by controlled nitration with mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) minimizes over-nitration. Post-synthetic acetylation of the hydroxyl group with acetic anhydride under basic conditions (e.g., pyridine) ensures high yields. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regiochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound and its synthetic intermediates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential for structural elucidation. For purity assessment, reverse-phase HPLC coupled with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient is recommended. Mass fragmentation patterns (LC-MS/MS) help identify degradation products or byproducts, particularly nitro-reduction intermediates. Infrared spectroscopy (FT-IR) can confirm functional groups like acetate esters (C=O stretch at ~1740 cm⁻¹) .

Q. How can solvent systems and reaction conditions influence the stability of this compound during storage?

- Methodological Answer : The compound’s nitro group is sensitive to light and reducing agents. Storage in amber vials under inert atmosphere (N₂ or Ar) at –20°C in anhydrous solvents (e.g., dried DMSO or acetonitrile) prevents decomposition. Accelerated stability studies under varying pH (3–9) and thermal stress (40–60°C) using HPLC monitoring can identify degradation pathways. Avoid protic solvents, as they may hydrolyze the acetate ester .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can model the electron density of the pyrimidine ring, identifying reactive sites for nucleophilic attack. Molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) assess steric accessibility of the methoxy and nitro groups. Fukui indices derived from DFT help quantify electrophilicity, guiding predictions for regioselective modifications .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR) for this compound derivatives?

- Methodological Answer : Ambiguous NOE signals may arise from conformational flexibility or overlapping peaks. Use variable-temperature NMR (VT-NMR) to slow molecular motion and resolve splitting. 2D techniques (HSQC, HMBC, NOESY) clarify through-space and through-bond interactions. For complex cases, isotopic labeling (e.g., ¹³C-enriched intermediates) or X-ray crystallography provides definitive structural assignments .

Q. How can solid-phase extraction (SPE) and tandem mass spectrometry improve detection limits for trace impurities in this compound batches?

- Methodological Answer : SPE using mixed-mode cartridges (e.g., C18 with ion-exchange resins) selectively concentrates impurities. Optimize elution gradients with methanol/ethyl acetate for polarity-based separation. LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity for nitro-reduced byproducts (e.g., amine derivatives). Quantify impurities against deuterated internal standards (e.g., d₃-acetate analogs) to correct for matrix effects .

Q. What mechanistic insights explain the compound’s susceptibility to hydrolytic cleavage under physiological conditions?

- Methodological Answer : The acetate ester’s hydrolysis is pH-dependent, catalyzed by both acid (H⁺) and base (OH⁻). Kinetic studies in buffered solutions (pH 1–13) monitored by HPLC reveal pseudo-first-order kinetics. Computational modeling of transition states (e.g., tetrahedral intermediates) identifies steric hindrance from the pyrimidine ring as a rate-limiting factor. Enzymatic hydrolysis assays with esterases (e.g., porcine liver esterase) provide biorelevant degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.